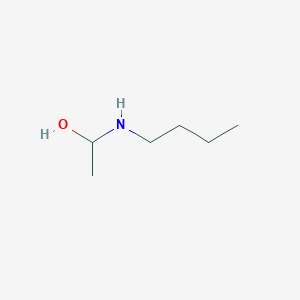

N-n-Butylaminoathanol

Description

Historical Context and Evolution of Academic Interest in N-n-Butylaminoethanol

Initial academic and industrial interest in N-n-Butylaminoethanol (also known as N-Butylethanolamine) centered on its utility in established applications such as corrosion inhibition, pH regulation, and as a surfactant in cleaning products and emulsifiers. atamanchemicals.comthegoodscentscompany.com It has been recognized as a multipurpose alkanolamine that can enhance stability in formulated emulsion products. thegoodscentscompany.comatamanchemicals.com Early research likely focused on its fundamental synthesis, such as its preparation from related aminoethanols, and its basic reactive properties as a chemical intermediate. atamanchemicals.comorgsyn.org

Over the past couple of decades, the focus of academic inquiry has significantly evolved. A major driver for this renewed interest is the global effort to develop more efficient carbon capture technologies. Researchers began to investigate N-n-Butylaminoethanol as a promising alternative to conventional amines like monoethanolamine (MEA) for CO2 absorption. acs.orgresearchgate.net Its characterization as a sterically hindered amine, which can lead to a high CO2 loading capacity and potentially lower energy requirements for regeneration, marked a pivotal shift in its research trajectory. chemicalbook.com This has led to a surge in studies exploring its performance in various solvent systems, moving far beyond its initial, more traditional applications. acs.orgresearchgate.netacs.org

Scope and Significance of Scholarly Investigations into N-n-Butylaminoethanol Chemistry

Contemporary research into N-n-Butylaminoethanol is both broad and deep, with significant scholarly contributions in several key areas. The significance of these investigations lies in the potential for developing more sustainable and efficient industrial processes.

Thermophysical Property Characterization: A substantial body of research has been dedicated to measuring the fundamental thermophysical properties of N-n-Butylaminoethanol. Studies have reported detailed data on its density, viscosity, and refractive index, often across a range of temperatures. acs.orgatamanchemicals.comresearchgate.net This research extends to its behavior in binary and ternary mixtures with other solvents, such as water and dimethyl sulfoxide (B87167) (DMSO). acs.org These fundamental data are critically important for the design, modeling, and simulation of chemical processes, particularly for CO2 capture systems. acs.orgacs.org

Carbon Dioxide Capture: The most prominent area of current research is the application of N-n-Butylaminoethanol in CO2 capture. chemicalbook.comacs.orgresearchgate.netacs.org As a secondary amine with steric hindrance, it exhibits a high tendency to form bicarbonate upon reaction with CO2, which can result in an equilibrium CO2 loading capacity exceeding the 0.5 mol CO2/mol amine ratio typical of primary amines, leading to higher cyclic capacity. chemicalbook.com Investigations cover its use in novel aqueous amine blends and in "water-lean" solvent systems, which aim to reduce the significant energy consumption associated with solvent regeneration. chemicalbook.comacs.org Furthermore, its role as a hydrogen bond donor in the formulation of new deep eutectic solvents (DESs) is being actively explored as an innovative pathway for CO2 capture. researchgate.net

Chemical Synthesis Intermediate: N-n-Butylaminoethanol continues to be a valuable building block in organic synthesis. atamanchemicals.com Its bifunctionality allows it to be used in the creation of more complex molecules. For example, it is employed as a precursor in the synthesis of N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA) and various 4-alkylamino-pyrrolo[2,3-d]pyrimidines. chemicalbook.comatamanchemicals.comatamankimya.com It also serves as a ligand in the synthesis of new mononuclear and dinuclear copper complexes, demonstrating its utility in coordination chemistry. atamankimya.com These applications highlight its versatility as a starting material for creating compounds with specific functions.

Data Tables

Table 1: Physicochemical Properties of N-n-Butylaminoethanol This table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO | nih.govnist.gov |

| Molecular Weight | 117.19 g/mol | nih.gov |

| Appearance | Colorless to light yellow liquid | nih.govsolubilityofthings.comatamankimya.com |

| Boiling Point | 198-200 °C at 760 mmHg | atamanchemicals.com |

| Density | ~0.89 g/cm³ at 20-25 °C | atamanchemicals.comsolubilityofthings.com |

| Flash Point | ~170-175 °F (~77-79 °C) | thegoodscentscompany.comatamanchemicals.com |

| Water Solubility | Soluble | solubilityofthings.com |

| IUPAC Name | 2-(butylamino)ethanol | nih.gov |

Table 2: Research Highlights of N-n-Butylaminoethanol in CO2 Capture This table provides an overview of different research approaches using N-n-Butylaminoethanol for carbon capture.

| Research Area | System Investigated | Key Findings | Significance | Source(s) |

| Aqueous Blends | Blend with 2-Dimethylaminoethanol | Novel blend showed favorable equilibrium CO2 loading and potential for lower regeneration heat compared to MEA. | Offers a potential energy-efficient alternative to conventional amine solvents. | chemicalbook.com |

| Water-Lean Solvents | Ternary system with Dimethyl Sulfoxide (DMSO) and water | Thermophysical and solubility data (N2O analogy) gathered, crucial for process modeling. | Provides fundamental data for developing non-aqueous or low-water content CO2 capture systems to reduce energy costs. | acs.orgacs.org |

| Deep Eutectic Solvents (DESs) | DESs formed with quaternary ammonium (B1175870) salts (e.g., TBAB, TBAC) | N-n-Butylaminoethanol acts as a hydrogen bond donor to create novel DESs; physicochemical properties and CO2 capacity were assessed. | Explores a new class of tunable solvents for CO2 capture, potentially overcoming issues of volatility and corrosion. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

352707-77-8 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.19 g/mol |

IUPAC Name |

1-(butylamino)ethanol |

InChI |

InChI=1S/C6H15NO/c1-3-4-5-7-6(2)8/h6-8H,3-5H2,1-2H3 |

InChI Key |

ZUYWFUUNQDJUKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)O |

Origin of Product |

United States |

Synthetic Methodologies for N N Butylaminoethanol and Its Functionalized Derivatives

Established Reaction Pathways for the Preparation of N-n-Butylaminoethanol

The industrial and laboratory-scale synthesis of N-n-butylaminoethanol is predominantly achieved through two well-established reaction pathways: the reaction of n-butylamine with ethylene (B1197577) oxide and the N-alkylation of monoethanolamine.

The reaction between n-butylamine and ethylene oxide is a direct and atom-economical approach. This method involves the nucleophilic attack of the primary amine on the epoxide ring, leading to the formation of the desired product. The reaction is typically carried out under elevated temperature and pressure. A key challenge in this synthesis is controlling the selectivity towards the mono-alkoxylated product, as the secondary amine formed can further react with ethylene oxide to yield the corresponding di-alkoxylated tertiary amine, N-n-butyldiethanolamine. The selectivity can be influenced by controlling the molar ratio of the reactants, with an excess of n-butylamine favoring the formation of the monosubstituted product.

Alternatively, N-n-butylaminoethanol can be synthesized via the N-alkylation of monoethanolamine with a suitable butylating agent, most commonly 1-bromobutane (B133212). This reaction is a nucleophilic substitution where the amino group of monoethanolamine displaces the bromide ion. The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. Similar to the ethylene oxide route, a significant challenge is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dibutylethanolamine. To favor mono-alkylation, an excess of monoethanolamine is often employed. The choice of solvent and base can also play a crucial role in optimizing the yield of the desired secondary amine.

Another potential, though less common, route is through reductive amination. This would involve the reaction of butanal with monoethanolamine to form an intermediate imine, which is then reduced to the final product. This method is a cornerstone of amine synthesis and offers a high degree of control.

Interactive Table: Comparison of Established Synthesis Routes for N-n-Butylaminoethanol

| Reaction Pathway | Reactants | Typical Conditions | Advantages | Challenges | Key References |

| Reaction with Ethylene Oxide | n-Butylamine, Ethylene Oxide | High temperature and pressure | High atom economy | Control of selectivity (mono- vs. di-alkoxylation) | Industrial synthesis patents |

| N-Alkylation | Monoethanolamine, 1-Bromobutane | Presence of a base, various solvents | Milder conditions than ethylene oxide route | Potential for over-alkylation, lower atom economy | General organic chemistry literature |

| Reductive Amination | Butanal, Monoethanolamine, Reducing Agent | Catalytic hydrogenation or chemical reducing agents | High selectivity | Multi-step process | Principles of amine synthesis |

Note: Specific reaction conditions and yields can vary significantly based on the chosen catalyst, solvent, and other process parameters.

Advanced Synthesis of N-n-Butylaminoethanol Derivatives

The presence of both a nucleophilic secondary amine and a primary hydroxyl group makes N-n-butylaminoethanol a valuable precursor for the synthesis of a variety of functionalized derivatives. These derivatizations can be targeted at either or both of these functional groups, leading to a wide range of molecules with tailored properties.

Nitration Reactions Utilizing N-n-Butylaminoethanol as a Precursor

A significant application of N-n-butylaminoethanol is its use as a precursor in the synthesis of energetic materials, specifically N-n-butyl-N-(2-nitroxyethyl)nitramine (BuNENA). This process involves the nitration of both the secondary amine and the primary hydroxyl group. The synthesis is typically a two-step process where the hydroxyl group is first converted to a nitrate (B79036) ester, followed by the N-nitration of the secondary amine.

The choice of nitrating agent and the optimization of reaction parameters are critical for maximizing the yield and purity of BuNENA while ensuring the safety of the process. A common method involves the use of a mixture of nitric acid and acetic anhydride (B1165640). In this process, N-n-butylaminoethanol is first added to concentrated nitric acid to form a salt mixture. Subsequently, acetic anhydride is introduced, which acts as both a catalyst and a dehydrating agent, facilitating the nitration reactions.

To improve upon traditional methods, researchers have investigated alternative nitrating agents. Thionyl nitrate has emerged as a promising candidate, offering a one-step synthesis with good yields. The optimization of this reaction has shown that using one equivalent of thionyl nitrate at 0°C for 3 hours provides the best results.

Interactive Table: Optimization of Nitrating Agents for BuNENA Synthesis

| Nitrating Agent System | Key Reaction Parameters | Advantages | Disadvantages |

| Nitric Acid / Acetic Anhydride | Two-step process, formation of a salt intermediate | Well-established method | Potential for by-product formation |

| Thionyl Nitrate | One equivalent of reagent, 0°C, 3-hour reaction time | One-step synthesis, good yield | Reagent preparation and handling |

The synthesis of energetic materials like BuNENA presents significant safety challenges when performed in traditional batch reactors. Continuous flow microreactor systems offer a safer and more efficient alternative by utilizing small reaction volumes, excellent heat and mass transfer, and precise control over reaction parameters.

A two-stage continuous flow microreactor system has been successfully implemented for the synthesis of BuNENA from N-n-butylaminoethanol. This system typically consists of two microreactors connected in series. The first reactor is used for the initial mixing and reaction of the starting materials, while the second allows for a longer residence time to ensure complete conversion. The use of such a system has been shown to improve process safety, product purity, and production efficiency.

Interactive Table: Parameters for Continuous Flow Synthesis of BuNENA

| Parameter | Typical Range/Value | Significance |

| Flow Rate | Varied to control residence time | Affects reaction time and conversion |

| Temperature | Controlled via external heating/cooling | Influences reaction kinetics and selectivity |

| Reactor Design | Heart-shaped and caterpillar microreactors | Optimizes mixing and residence time distribution |

| Reactant Ratios | Precisely controlled by syringe pumps | Crucial for maximizing yield and minimizing by-products |

Other Derivatization Strategies Involving the Amine and Hydroxyl Functionalities of N-n-Butylaminoethanol

Beyond nitration, the amine and hydroxyl groups of N-n-butylaminoethanol can be selectively or simultaneously functionalized to create a diverse array of molecules.

The secondary amine is a nucleophilic center and can readily react with various electrophiles. For instance, it can undergo acylation with acyl chlorides or anhydrides to form amides. Alkylation with other alkyl halides can lead to the formation of tertiary amines.

The primary hydroxyl group can participate in esterification reactions with carboxylic acids or their derivatives to form esters. It can also be converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions.

Bifunctional reagents can be employed to react with both the amine and hydroxyl groups, leading to the formation of cyclic structures. For example, reaction with phosgene (B1210022) or its equivalents can yield cyclic carbamates. Similarly, reaction with thionyl chloride can produce 1,2,3-oxathiazolidine-2-oxides. These derivatization strategies highlight the utility of N-n-butylaminoethanol as a versatile scaffold in the synthesis of new chemical entities.

Green Chemistry Principles in N-n-Butylaminoethanol Synthesis and Processing

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize their environmental impact. In the context of N-n-butylaminoethanol synthesis, several green chemistry principles are particularly relevant.

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The reaction of n-butylamine with ethylene oxide to produce N-n-butylaminoethanol is an addition reaction and, in principle, has a 100% atom economy, as all atoms of the reactants are incorporated into the final product. In contrast, the N-alkylation of monoethanolamine with 1-bromobutane has a lower atom economy due to the formation of a bromide salt as a byproduct.

Calculation of Atom Economy:

Reaction with Ethylene Oxide:

n-Butylamine (C₄H₁₁N, MW: 73.14) + Ethylene Oxide (C₂H₄O, MW: 44.05) → N-n-Butylaminoethanol (C₆H₁₅NO, MW: 117.19)

Atom Economy = (MW of Product / Sum of MW of Reactants) x 100 = (117.19 / (73.14 + 44.05)) x 100 = 100%

N-Alkylation with 1-Bromobutane:

Monoethanolamine (C₂H₇NO, MW: 61.08) + 1-Bromobutane (C₄H₉Br, MW: 137.02) → N-n-Butylaminoethanol (C₆H₁₅NO, MW: 117.19) + HBr (MW: 80.91)

Atom Economy = (MW of Product / Sum of MW of Reactants) x 100 = (117.19 / (61.08 + 137.02)) x 100 ≈ 59.2%

Use of Greener Solvents and Catalysts: Research into the N-alkylation of amines is exploring the use of more environmentally benign solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. The development of efficient and recyclable catalysts for these reactions can also significantly improve their green credentials.

Renewable Feedstocks: A long-term goal for greening the synthesis of N-n-butylaminoethanol would be the use of renewable feedstocks. This could involve the production of n-butylamine and ethylene oxide from biomass-derived sources. For instance, bio-butanol can be a precursor to n-butylamine, and bio-ethanol can be converted to ethylene and subsequently to ethylene oxide.

Process Intensification: As demonstrated in the synthesis of BuNENA, the use of continuous flow microreactors is a key aspect of process intensification. This technology not only improves safety but also enhances energy efficiency and reduces waste generation compared to traditional batch processes. These principles can also be applied to the primary synthesis of N-n-butylaminoethanol to develop more sustainable manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of N N Butylaminoethanol

Fundamental Reaction Pathways and Group Transformations of N-n-Butylaminoethanol

N-n-Butylaminoethanol undergoes a variety of chemical transformations characteristic of its constituent functional groups. As a secondary amine, it readily partakes in acid-base reactions to form corresponding salts. It is also recognized as incompatible with strong oxidizing agents. The presence of both amino and hydroxyl functionalities allows for its use as a precursor in the synthesis of more complex molecules. For instance, it can be employed in the synthesis of N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA).

The hydroxyl group can participate in esterification reactions with carboxylic acids. While direct esterification is possible, the reaction can be facilitated by the intramolecular hydrogen bonding between the amino and hydroxyl groups, which can activate the carboxylic acid. The amino group, being basic, can also react with carboxylic acids to form amides, typically requiring heat to drive off water from the initially formed ammonium (B1175870) carboxylate salt.

Furthermore, the hydroxyl group can undergo etherification reactions. These reactions, which can be acid-catalyzed, involve the reaction of the alcohol with another alcohol or an alkyl halide to form an ether linkage. The secondary amine functionality can react with ketones and aldehydes to form enamines. Additionally, under specific catalytic conditions, amino alcohols like N-n-butylaminoethanol can undergo cyclization reactions to yield cyclic amines or amides.

Carbon Dioxide Absorption Mechanisms Involving N-n-Butylaminoethanol in Solvent Systems

The presence of the secondary amine group makes N-n-Butylaminoethanol a promising candidate for carbon dioxide (CO2) capture. The primary mechanism for CO2 absorption by secondary amines in aqueous and non-aqueous solutions involves the formation of carbamates.

The reaction between CO2 and secondary amines is generally understood to proceed via two principal mechanisms: the zwitterion mechanism and the termolecular mechanism.

Zwitterion Mechanism: This mechanism proposes a two-step reaction. Initially, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon atom of the CO2 molecule, forming a zwitterionic intermediate (R2N+HCOO-). Subsequently, a base present in the solution, such as another amine molecule, water, or a hydroxide ion, abstracts a proton from the zwitterion to form a stable carbamate (R2NCOO-) and a protonated base.

Termolecular Mechanism: This mechanism suggests a concerted, single-step reaction where a base molecule assists in the removal of the proton from the amine as it attacks the CO2 molecule. This avoids the formation of a distinct zwitterionic intermediate.

Deep Eutectic Solvents (DESs) have emerged as a promising class of solvents for CO2 capture. These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium salt, with a hydrogen bond donor (HBD). Amine-functionalized DESs, where the HBD is an amine, are particularly effective for CO2 capture due to the chemical reaction between the amine and CO2.

The general reaction in an N-n-Butylaminoethanol-based DES would involve the amine reacting with CO2, with the HBA potentially playing a role in stabilizing the resulting carbamate or facilitating the reaction mechanism. The viscosity of the DES is a critical factor, as high viscosity can hinder mass transfer and limit the rate of CO2 absorption. The molecular structure of N-n-Butylaminoethanol, with its butyl chain, would influence the physical properties, such as viscosity and CO2 solubility, of the resulting DES.

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational studies, are powerful tools for elucidating the mechanism of CO2 capture by amines.

FTIR Spectroscopy: FTIR can be used to identify the chemical species formed upon CO2 absorption. The formation of carbamates and bicarbonates can be monitored by the appearance of characteristic absorption bands. For instance, the asymmetric and symmetric stretching vibrations of the COO- group in the carbamate anion typically appear in specific regions of the infrared spectrum.

NMR Spectroscopy: 13C and 1H NMR spectroscopy provide detailed information about the molecular structure of the reaction products. The chemical shifts of the carbon and proton nuclei are sensitive to their chemical environment, allowing for the identification and quantification of different species in solution, such as the parent amine, carbamate, and bicarbonate. For example, the formation of a carbamate from the reaction of CO2 with a secondary amine results in a new signal in the 13C NMR spectrum corresponding to the carbonyl carbon of the carbamate.

Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism at a molecular level. These studies can be used to calculate the reaction energies, activation barriers, and the geometries of reactants, transition states, and products. Computational studies have been instrumental in comparing the feasibility of the zwitterion and termolecular mechanisms and in understanding the role of solvent molecules in the reaction pathway.

While specific spectroscopic and computational studies exclusively focused on N-n-Butylaminoethanol were not found in the provided search results, studies on analogous secondary amines like 2-(ethylamino)ethanol (B46374) have shown the formation of both carbamate and carbonate species, with the latter becoming more significant at higher CO2 loadings. acs.org Such studies provide a framework for understanding the expected interactions between CO2 and N-n-Butylaminoethanol.

Applications of N N Butylaminoethanol in Advanced Chemical Systems

Integration of N-n-Butylaminoethanol in Post-Combustion Carbon Capture Technologies

The imperative to mitigate greenhouse gas emissions has driven significant research into efficient and cost-effective carbon capture technologies. wur.nl Post-combustion capture (PCC) using amine-based solvents is a leading method for separating carbon dioxide (CO2) from flue gas streams in power plants and other industrial facilities. wur.nle3s-conferences.org N-n-Butylaminoethanol has emerged as a promising candidate in this field due to its favorable reaction kinetics, absorption capacity, and energy-efficient regeneration. chemicalbook.com As a sterically hindered secondary amine, BAE demonstrates a high affinity for CO2, often leading to a cyclic capacity superior to that of conventional amines like monoethanolamine (MEA). chemicalbook.com

Deep Eutectic Solvents (DESs) represent a novel class of solvents with potential advantages over traditional amine solutions for CO2 capture, including low volatility and tunable properties. abo.fi These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride (ChCl), with a hydrogen bond donor (HBD), like an alkanolamine.

Research has explored the use of N-n-Butylaminoethanol as the HBD in DES formulations. Studies have shown that the CO2 absorption capacity of alkanolamine-based DESs is influenced by the structure of the amine. While some findings indicate that DESs composed of BAE may exhibit a greater proportion of physical absorption compared to those made with less sterically hindered amines, they remain effective capture agents. researchgate.net The absorption mechanism in these systems involves the weakening of hydrogen bonds between the HBA and HBD upon the introduction of the HBD, which facilitates the reaction with CO2. researchgate.net The development of BAE-based DESs is part of a broader effort to design green, energy-efficient absorbents for CO2 capture. sci-hub.se

Table 1: Comparison of CO2 Absorption in Selected Alkanolamine-Based Deep Eutectic Solvents

| Hydrogen Bond Donor (HBD) | CO2 Absorption Characteristic | Reference |

|---|---|---|

| N-n-Butylaminoethanol (BAE) | Suggests a greater proportion of physical absorption | researchgate.net |

| Monoethanolamine (MEA) | Higher CO2 absorption correlated with increased alkanolamine content | researchgate.net |

Performance Evaluation of N-n-Butylaminoethanol in Aqueous and Nonaqueous Absorbent Blends

The performance of N-n-Butylaminoethanol has been comprehensively evaluated in both aqueous and nonaqueous solvent systems for CO2 capture. These studies are critical for optimizing absorbent formulations to reduce the significant energy penalty associated with solvent regeneration in conventional PCC processes. acs.org

In aqueous solutions, BAE has demonstrated a higher desorption efficiency compared to MEA and other secondary amines such as 2-(ethylamino)ethanol (B46374) (EAE) and 2-(methylamino)ethanol (B44016) (MAE). acs.org The cyclic capacity of aqueous BAE systems can be substantially higher—reportedly up to 180% greater—than that of aqueous MEA. acs.org This enhanced performance is attributed to its high hydrophobicity and the formation of bicarbonate upon reaction with CO2, which is less stable than the carbamates formed by primary amines, thus requiring less energy for regeneration. chemicalbook.com

Nonaqueous BAE-based systems, particularly those using organic solvents like 2-butoxyethanol (B58217) (EGBE), offer further advantages. acs.org These systems can significantly lower the energy required for regeneration, with heat duties reported to be 45–55% lower than that of aqueous MEA. acs.org The reaction in nonaqueous EGBE solvent primarily forms unstable carbamates and protonated amines, bypassing the formation of more stable bicarbonate species seen in aqueous solutions. acs.org The feasibility of low-temperature desorption makes nonaqueous BAE/EGBE absorbents a compelling option for integration with low-grade industrial waste heat, further improving the energy efficiency of the CO2 capture process. acs.org

Table 2: Performance Metrics of BAE vs. MEA in CO2 Capture

| Absorbent System | Key Performance Metric | Advantage over Aqueous MEA | Reference |

|---|---|---|---|

| Aqueous BAE | Cyclic Capacity | ~180% higher | acs.org |

| Nonaqueous BAE/EGBE | Cyclic Capacity | ~100% higher | acs.org |

N-n-Butylaminoethanol in Coating and Industrial Material Formulations

In the coatings industry, particularly for waterborne formulations, precise control over pH and pigment dispersion is essential for achieving desired performance characteristics such as stability, durability, and appearance. coatingsworld.com Alkanolamines are widely used as multifunctional additives to achieve this control. advancionsciences.com N-n-Butylaminoethanol serves as an effective additive in this context, contributing to both the chemical and physical stability of coating formulations.

Waterborne paints and coatings rely on neutralizing agents to adjust and maintain the pH of the formulation. eastman.com This is crucial for ensuring the stability of the latex binder and other components. advancionsciences.com Organic amines are often preferred over inorganic neutralizers like ammonia (B1221849) because they offer additional benefits such as low odor and improved corrosion resistance. advancionsciences.com

Utilization of N-n-Butylaminoethanol as a Chemical Intermediate in Synthesis

Beyond its direct application in formulations, N-n-Butylaminoethanol is a valuable chemical intermediate used in the synthesis of more complex molecules and specialty chemicals. intersurfchem.com Its bifunctional nature—possessing both a reactive secondary amine and a primary alcohol group—allows it to be a versatile building block in organic synthesis.

N-monoalkylated ethanolamine (B43304) derivatives are important in various industrial processes and are key intermediates in the production of pharmaceuticals, particularly local anesthetics. chemrxiv.org Specific documented uses for N-n-Butylaminoethanol include its employment in the synthesis of 4-alkylamino-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidines and N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA). chemicalbook.com The controlled synthesis of N-monoalkylated ethanolamines like BAE is crucial, as it avoids the formation of N,N-dialkylated by-products, ensuring the purity of the final target molecule. chemrxiv.org

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| N-n-Butylaminoethanol | BAE, 2-(Butylamino)ethanol |

| Monoethanolamine | MEA |

| 2-(Ethylamino)ethanol | EAE |

| 2-(Methylamino)ethanol | MAE |

| 2-Butoxyethanol | EGBE |

| Choline Chloride | ChCl |

| Aminopropanol | AP |

| 2-Amino-2-methyl-1-propanol | AMP |

| N-butyl-N-(2-nitroxyethyl)nitramine | BuNENA |

| N-butyldiethanolamine | NBDA |

Precursor in the Synthesis of Nitrogen-Containing Heterocycles and Energetic Plasticizers

N-n-Butylaminoethanol serves as a crucial precursor in the synthesis of specialized nitrogen-containing compounds, most notably in the production of energetic plasticizers. Energetic plasticizers are a class of materials used to enhance the mechanical properties and safety of energetic formulations such as propellants and explosives. One prominent example is N-butyl-N-(2-nitroxyethyl)nitramine, commonly known as Butyl-NENA or BuNENA. semnan.ac.irresearchgate.netjkimst.org This nitramine-based plasticizer is valued in the formulation of materials containing HMX and RDX due to its ability to act as a softener, improving the processability and stability of the final product. semnan.ac.ir

The synthesis of Butyl-NENA from N-n-Butylaminoethanol involves the nitration of both the secondary amine and the primary alcohol functional groups. Various methods have been developed to achieve this transformation efficiently and safely. One approach utilizes a solution of dinitrogen pentoxide, which can be generated electrochemically, to nitrate (B79036) the N-n-Butylaminoethanol precursor. semnan.ac.ir In this process, reaction parameters such as temperature, time, and the molar ratio of the alcohol to the nitrating agent are carefully optimized to maximize the yield and ensure safety. semnan.ac.ir Studies have shown that a suitable temperature for this nitration is 35°C, with a reaction time of one hour and a 1:3 molar ratio of the alcohol to the dinitrogen pentoxide solution. semnan.ac.ir

Alternative nitrating agents have also been explored to improve the synthesis of BuNENA from N-n-Butylaminoethanol. icm.edu.pl One such agent is N-nitropyridinium nitrate in an acetonitrile (B52724) solvent, which offers an efficient method for the synthesis at 0°C with a reaction time of one hour. icm.edu.pl Other nitrating systems include nitric acid and acetic anhydride (B1165640), sometimes with a zinc chloride catalyst, to achieve the desired nitration. researchgate.netjkimst.orgicm.edu.pl The synthesis process involves the initial formation of a salt mixture by adding N-n-Butylaminoethanol to nitric acid, followed by the introduction of acetic anhydride. researchgate.net The reaction pathways and by-products of these synthesis routes are actively studied to enhance process safety and product purity. researchgate.net

The resulting energetic plasticizer, Butyl-NENA, possesses characteristics that make it highly valuable for military and rocket propulsion applications. jkimst.org It has a low sensitivity to various stimuli and favorable thermochemical properties, including a low melting point and a low glass transition temperature, which reduces its tendency to crystallize out of the polymer matrix it plasticizes. jkimst.org

Role in Lubricant and Additive Manufacturing Processes

N-n-Butylaminoethanol is utilized as a multifunctional additive in the formulation of lubricants and metalworking fluids. monsonco.com Its primary roles in these applications are to act as a corrosion inhibitor and a pH buffer, contributing to the stability and longevity of the fluids and protecting the metal surfaces they come into contact with. monsonco.comstle.org

As a corrosion inhibitor, N-n-Butylaminoethanol helps to prevent the degradation of metal parts in engines, gearboxes, and other mechanical systems. monsonco.comaurorium.com Corrosion can lead to premature wear, reduced efficiency, and costly repairs. aurorium.com Additives like N-n-Butylaminoethanol function by forming a protective film on the metal surface, which displaces water and other corrosive species, thereby preventing them from reacting with the metal. aurorium.com The amine functional group in N-n-Butylaminoethanol plays a key role in its ability to adhere to metal surfaces and provide this protective barrier.

In water-dilutable metalworking fluids, maintaining an alkaline pH is crucial for both performance and fluid stability. stle.org N-n-Butylaminoethanol, being a secondary amine, is used to neutralize acidic components in the fluid concentrate and to buffer the pH of the diluted fluid during use. monsonco.comstle.org A stable and alkaline pH helps to prevent the growth of bacteria, which can cause fluid degradation and unpleasant odors. stle.org Furthermore, the choice of amine can significantly impact other fluid properties, including foam development and resistance to microbiological contamination. stle.org

The use of N-n-Butylaminoethanol in these formulations is part of a broader strategy to develop high-performance lubricants and metalworking fluids that are stable, long-lasting, and provide excellent protection to machinery. beneluboils.nleastman.com While the term "additive manufacturing" often refers to 3D printing, in the context of lubricants, "additive" refers to a substance added to a base fluid to enhance its properties. N-n-Butylaminoethanol is a key example of such an additive in the manufacturing and maintenance of mechanical systems.

N-n-Butylaminoethanol in Selective Chemical Absorption Processes

N-n-Butylaminoethanol (BAE) has been identified as a promising solvent for the selective absorption of carbon dioxide (CO2) from gas streams, a process relevant to industrial flue gas treatment and natural gas purification. researchgate.net It is part of a class of alkanolamines that are studied for their potential to overcome some of the drawbacks of traditional CO2 absorbents like monoethanolamine (MEA), such as high energy consumption for regeneration. researchgate.netnih.gov

BAE can be used in both aqueous and non-aqueous systems for CO2 capture. nih.govresearchgate.net In aqueous solutions, BAE has demonstrated a high CO2 absorption capacity. researchgate.net Studies comparing the CO2 solubility in aqueous solutions of BAE with other secondary alkanolamines like 2-(isopropylamino)ethanol (B91046) (IPAE) and 2-(ethylamino)ethanol (EAE) have been conducted at various temperatures and pressures. researchgate.net These studies help in understanding the thermodynamic properties and cyclic CO2 absorption capacity of these amines.

A significant area of research is the use of BAE in non-aqueous solvent systems, which are being explored for their potential to reduce the energy penalty associated with solvent regeneration. nih.govresearchgate.net One such system involves a mixture of BAE with 2-butoxyethanol (EGBE). nih.gov This non-aqueous system has shown a lower regeneration heat duty compared to the conventional aqueous MEA solution. nih.gov The reaction between CO2 and BAE in an EGBE solvent primarily forms unstable carbamates and protonated amines. nih.gov The desorption efficiency of BAE in both aqueous and non-aqueous systems is notably high, which is a key factor in its potential for energy-efficient CO2 capture. nih.gov

Solvent-free systems using neat BAE have also been investigated. nih.gov In these systems, BAE reacts directly with CO2 at moderate temperatures (50-60°C) to form liquid carbonated species, achieving a theoretical CO2 capture capacity of 0.50 moles of CO2 per mole of amine. nih.gov Continuous absorption-desorption cycles have demonstrated high CO2 capture efficiencies, often exceeding 90%. nih.gov

Below is a data table comparing the CO2 absorption performance of N-n-Butylaminoethanol (BAE) with other amines.

| Amine | System Type | Concentration | Temperature (°C) | CO2 Loading (mol CO2/mol amine) | Cyclic Capacity | Regeneration Energy | Reference |

| BAE | Aqueous | 30 wt% | 40 | ~1.0 at ~100 kPa | Higher than MEA | Lower than MEA | researchgate.net |

| BAE | Non-aqueous (with EGBE) | 5.0 M | - | - | ~100% higher than aq. MEA | ~45-55% lower than aq. MEA | nih.gov |

| BAE | Solvent-Free | Neat | 50-60 | 0.50 (theoretical) | - | - | nih.gov |

| MEA | Aqueous | 30 wt% | 40 | ~0.5 at ~10 kPa | Baseline | 3.82 MJ/kg CO2 | researchgate.netnih.gov |

| IPAE | Aqueous | 30 wt% | 40 | ~1.0 at ~100 kPa | - | - | researchgate.net |

| EAE | Aqueous | 30 wt% | 40 | ~1.0 at ~100 kPa | - | - | researchgate.net |

Analytical Characterization Methodologies for N N Butylaminoethanol and Its Systems

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in the analysis of N-n-Butylaminoethanol, providing critical information for confirming its molecular structure and evaluating its purity. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding distinct spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-n-Butylaminoethanol. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy identifies the different types of protons based on their chemical environment. For N-n-Butylaminoethanol, the spectrum displays distinct signals corresponding to the protons on the butyl chain, the ethanol (B145695) backbone, and those attached to the nitrogen and oxygen atoms. The integration of these signals confirms the relative number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a separate signal, allowing for a complete map of the carbon framework.

Interactive Table: Representative NMR Data for N-n-Butylaminoethanol Users can filter by Nucleus to view specific data.

| Nucleus | Chemical Shift (δ) ppm (approx.) | Assignment |

|---|---|---|

| ¹H | 3.60 | -CH₂- (adjacent to OH) |

| ¹H | 2.65 | -CH₂- (adjacent to NH) |

| ¹H | 2.55 | -CH₂- (adjacent to NH on butyl chain) |

| ¹H | 1.45 | -CH₂- (beta to NH on butyl chain) |

| ¹H | 1.35 | -CH₂- (gamma to NH on butyl chain) |

| ¹H | 0.90 | -CH₃ (terminal methyl on butyl chain) |

| ¹³C | 60.5 | -CH₂OH |

| ¹³C | 51.5 | -CH₂NH- |

| ¹³C | 49.5 | -CH₂NH- (butyl) |

| ¹³C | 32.0 | -CH₂- (butyl) |

| ¹³C | 20.5 | -CH₂- (butyl) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in N-n-Butylaminoethanol. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds (stretching, bending). The resulting IR spectrum shows characteristic absorption bands for the hydroxyl (-OH), amine (-NH), and alkyl (C-H) groups. The broad absorption band for the O-H stretch is particularly indicative of the alcohol group, while the N-H stretch confirms the presence of the secondary amine.

Interactive Table: Key IR Absorption Bands for N-n-Butylaminoethanol Users can filter by Functional Group to isolate specific vibrations.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 3500 (broad) | O-H | Stretching |

| 3250 - 3350 (medium) | N-H | Stretching |

| 2850 - 2960 | C-H (alkyl) | Stretching |

| 1450 - 1470 | C-H (alkyl) | Bending |

| 1050 - 1150 | C-O | Stretching |

Mass Spectrometry (MS) in System Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of N-n-Butylaminoethanol. nih.gov When coupled with Gas Chromatography (GC-MS), it also aids in identifying impurities. In the mass spectrometer, the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight (117.19 g/mol ). nih.govnist.gov The fragmentation pattern provides structural information, as the molecule breaks apart in a predictable manner. The most abundant fragment ion (base peak) for N-n-Butylaminoethanol typically appears at an m/z of 86, resulting from the cleavage of the bond between the first and second carbon of the butyl group adjacent to the nitrogen. nih.gov

Interactive Table: Major Mass Spectrometry Peaks for N-n-Butylaminoethanol Users can filter by m/z value.

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Significance |

|---|---|---|

| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 86 | [CH₂(CH₂)₂NHCH₂CH₂OH]⁺ | Base Peak |

Chromatographic Methods for Quantitative and Qualitative Analysis of N-n-Butylaminoethanol

Chromatographic techniques are essential for separating N-n-Butylaminoethanol from reactants, byproducts, and solvents. These methods are widely used for purity assessment, quantitative analysis, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of N-n-Butylaminoethanol. However, because the molecule lacks a strong UV chromophore, direct detection by standard UV-Vis detectors can be challenging. To overcome this, several strategies can be employed:

Derivatization: The compound can be reacted with a labeling agent that imparts strong UV absorbance or fluorescence, significantly enhancing detection sensitivity.

Alternative Detectors: Universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors can be used.

LC-MS: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity without the need for derivatization, making it a powerful tool for identifying and quantifying the compound and any related impurities. lcms.cz

HPLC is particularly valuable for monitoring reaction progress, where it can separate the starting materials from the N-n-Butylaminoethanol product and any intermediates or byproducts, allowing for real-time assessment of the reaction's conversion and yield.

Gas Chromatography (GC) for Purity and Composition Determination

Gas Chromatography (GC) is a highly effective method for determining the purity of N-n-Butylaminoethanol, which is often commercially specified as >98.0% (GC). chemicalbook.com The technique is well-suited for volatile compounds like N-n-Butylaminoethanol. phenomenex.com In GC, the sample is vaporized and passed through a column. Due to their polarity, amines can exhibit peak tailing on standard GC columns. Therefore, specialized columns, such as those with a deactivated surface or a thick film, are often used to achieve sharp, symmetrical peaks, leading to better resolution and more accurate quantification. phenomenex.com A Flame Ionization Detector (FID) is commonly used for this analysis due to its excellent sensitivity to organic compounds. When coupled with a mass spectrometer (GC-MS), GC provides definitive identification of the main component and any volatile impurities. nih.govphenomenex.com

Interactive Table: Typical GC Parameters for Ethanolamine (B43304) Analysis Users can filter by Parameter to view specific conditions.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column Type | Zebron ZB-5MSplus or similar | Deactivated surface to reduce peak tailing. phenomenex.com |

| Injection Mode | High Split | Suitable for analyzing neat or concentrated samples. phenomenex.com |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for quantification, MS for identification. |

Thermophysical Property Measurement in N-n-Butylaminoethanol-Containing Systems

The study of thermophysical properties, such as density and viscosity, is crucial for understanding the behavior of liquid mixtures and for various industrial applications. In the context of N-n-Butylaminoethanol (BAE), these properties provide insights into intermolecular interactions when mixed with other substances.

Density and Viscosity Studies of Binary and Ternary Mixtures

Detailed investigations into the density (ρ) and viscosity (η) of binary mixtures containing N-n-Butylaminoethanol and 2-butoxyethanol (B58217) (EGBE) have been conducted across a range of temperatures and compositions. These measurements are fundamental to deriving further thermodynamic properties that elucidate molecular interactions.

In one comprehensive study, the densities and viscosities of binary mixtures of BAE and EGBE were measured at temperatures ranging from 293.15 K to 353.15 K over the entire concentration range at atmospheric pressure. The experimental data reveals that both density and viscosity are influenced by temperature and the composition of the mixture. Generally, density and viscosity decrease with an increase in temperature. The variation in these properties with the mole fraction of BAE indicates the presence of interactions between the component molecules.

Below are the experimental density and viscosity data for the binary system of N-n-Butylaminoethanol (1) + 2-butoxyethanol (2) at various temperatures and mole fractions (x1) of BAE.

Table 1: Density (ρ) in g·cm⁻³ for the Binary System N-n-Butylaminoethanol (1) + 2-butoxyethanol (2)

| x₁ | 293.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K | 343.15 K | 353.15 K |

|---|---|---|---|---|---|---|---|

| 0.0000 | 0.9011 | 0.8928 | 0.8845 | 0.8762 | 0.8679 | 0.8596 | 0.8513 |

| 0.1002 | 0.9002 | 0.8920 | 0.8838 | 0.8756 | 0.8674 | 0.8592 | 0.8510 |

| 0.2005 | 0.8993 | 0.8912 | 0.8831 | 0.8750 | 0.8669 | 0.8588 | 0.8507 |

| 0.3009 | 0.8984 | 0.8904 | 0.8824 | 0.8744 | 0.8664 | 0.8584 | 0.8504 |

| 0.4015 | 0.8974 | 0.8895 | 0.8816 | 0.8737 | 0.8658 | 0.8579 | 0.8500 |

| 0.5023 | 0.8963 | 0.8885 | 0.8807 | 0.8729 | 0.8651 | 0.8573 | 0.8495 |

| 0.6033 | 0.8952 | 0.8875 | 0.8798 | 0.8721 | 0.8644 | 0.8567 | 0.8490 |

| 0.7045 | 0.8939 | 0.8863 | 0.8787 | 0.8711 | 0.8635 | 0.8559 | 0.8483 |

| 0.8059 | 0.8926 | 0.8851 | 0.8776 | 0.8701 | 0.8626 | 0.8551 | 0.8476 |

| 0.9076 | 0.8911 | 0.8837 | 0.8763 | 0.8689 | 0.8615 | 0.8541 | 0.8467 |

Table 2: Viscosity (η) in mPa·s for the Binary System N-n-Butylaminoethanol (1) + 2-butoxyethanol (2)

| x₁ | 293.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K | 343.15 K | 353.15 K |

|---|---|---|---|---|---|---|---|

| 0.0000 | 2.937 | 2.198 | 1.698 | 1.345 | 1.092 | 0.903 | 0.759 |

| 0.1002 | 3.524 | 2.613 | 2.016 | 1.594 | 1.288 | 1.062 | 0.889 |

| 0.2005 | 4.251 | 3.120 | 2.392 | 1.882 | 1.514 | 1.242 | 1.033 |

| 0.3009 | 5.158 | 3.748 | 2.855 | 2.232 | 1.789 | 1.462 | 1.212 |

| 0.4015 | 6.299 | 4.542 | 3.435 | 2.673 | 2.132 | 1.739 | 1.436 |

| 0.5023 | 7.744 | 5.549 | 4.168 | 3.230 | 2.564 | 2.083 | 1.714 |

| 0.6033 | 9.585 | 6.824 | 5.093 | 3.929 | 3.107 | 2.515 | 2.064 |

| 0.7045 | 11.95 | 8.452 | 6.262 | 4.811 | 3.792 | 3.059 | 2.503 |

| 0.8059 | 15.05 | 10.53 | 7.749 | 5.918 | 4.643 | 3.733 | 3.051 |

| 0.9076 | 19.16 | 13.22 | 9.638 | 7.291 | 5.688 | 4.558 | 3.711 |

Furthermore, studies have extended to ternary systems, such as N-n-Butylaminoethanol, 2-butoxyethanol, and water, where the addition of water can significantly affect the molecular interactions and, consequently, the density and viscosity of the blends. researchgate.net

Intermolecular Interaction Analysis via Excess Molar Volumes and Viscosity Deviations

To gain a deeper understanding of the intermolecular interactions in these mixtures, excess thermodynamic properties are calculated from the experimental density and viscosity data. These properties include the excess molar volume (V_m^E) and the viscosity deviation (Δη). These parameters quantify the deviation of the real mixture from ideal behavior.

The excess molar volume is calculated using the following equation:

V_m^E = (x₁M₁ + x₂M₂) / ρ_mix - (x₁M₁/ρ₁ + x₂M₂/ρ₂)

where x represents the mole fraction, M is the molar mass, and ρ is the density. The subscripts 1, 2, and mix refer to N-n-Butylaminoethanol, 2-butoxyethanol, and the mixture, respectively.

The viscosity deviation is determined by:

Δη = η_mix - (x₁η₁ + x₂η₂)

where η is the dynamic viscosity.

For the binary system of N-n-Butylaminoethanol and 2-butoxyethanol, the excess molar volumes are negative across the entire composition range and all tested temperatures. This suggests a contraction in volume upon mixing, which can be attributed to strong intermolecular interactions, such as hydrogen bonding between the hydroxyl group of BAE and the ether oxygen of EGBE, as well as possible interstitial accommodation of one component into the other's structure. The minimum values of V_m^E are observed around a mole fraction of 0.5 for BAE, indicating the strongest interactions at this composition.

Conversely, the viscosity deviations for this system are positive over the whole range of compositions and temperatures. Positive viscosity deviations suggest the presence of strong specific interactions between the unlike molecules, leading to a more structured liquid mixture that is more resistant to flow than the ideal mixture.

The Redlich-Kister equation is commonly used to correlate these excess properties as a function of the mole fraction. This polynomial equation provides a good fit for the experimental data and allows for the determination of binary interaction parameters that characterize the system's behavior.

Table 3: Excess Molar Volume (V_m^E) in cm³·mol⁻¹ for the Binary System N-n-Butylaminoethanol (1) + 2-butoxyethanol (2)

| x₁ | 293.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K | 343.15 K | 353.15 K |

|---|---|---|---|---|---|---|---|

| 0.1002 | -0.128 | -0.129 | -0.130 | -0.131 | -0.132 | -0.133 | -0.134 |

| 0.2005 | -0.231 | -0.233 | -0.235 | -0.237 | -0.239 | -0.241 | -0.243 |

| 0.3009 | -0.309 | -0.312 | -0.315 | -0.318 | -0.321 | -0.324 | -0.327 |

| 0.4015 | -0.362 | -0.366 | -0.370 | -0.374 | -0.378 | -0.382 | -0.386 |

| 0.5023 | -0.387 | -0.392 | -0.397 | -0.402 | -0.407 | -0.412 | -0.417 |

| 0.6033 | -0.381 | -0.387 | -0.393 | -0.399 | -0.405 | -0.411 | -0.417 |

| 0.7045 | -0.342 | -0.348 | -0.354 | -0.360 | -0.366 | -0.372 | -0.378 |

| 0.8059 | -0.268 | -0.274 | -0.280 | -0.286 | -0.292 | -0.298 | -0.304 |

Table 4: Viscosity Deviation (Δη) in mPa·s for the Binary System N-n-Butylaminoethanol (1) + 2-butoxyethanol (2)

| x₁ | 293.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K | 343.15 K | 353.15 K |

|---|---|---|---|---|---|---|---|

| 0.1002 | 0.369 | 0.266 | 0.212 | 0.172 | 0.138 | 0.113 | 0.095 |

| 0.2005 | 0.880 | 0.627 | 0.492 | 0.394 | 0.317 | 0.258 | 0.215 |

| 0.3009 | 1.511 | 1.062 | 0.821 | 0.651 | 0.519 | 0.420 | 0.347 |

| 0.4015 | 2.290 | 1.586 | 1.214 | 0.952 | 0.755 | 0.608 | 0.498 |

| 0.5023 | 3.243 | 2.228 | 1.691 | 1.317 | 1.040 | 0.835 | 0.681 |

| 0.6033 | 4.412 | 3.010 | 2.264 | 1.748 | 1.373 | 1.096 | 0.890 |

| 0.7045 | 5.862 | 3.961 | 2.949 | 2.260 | 1.764 | 1.403 | 1.135 |

| 0.8059 | 7.669 | 5.115 | 3.765 | 2.859 | 2.219 | 1.758 | 1.417 |

Environmental Fate and Degradation Research of N N Butylaminoethanol

Hydrolytic and Photolytic Stability Studies of N-n-Butylaminoethanol

Beyond biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of chemical compounds in the environment.

Hydrolytic Stability: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule ucanr.edu. The rate of hydrolysis for organic compounds is highly dependent on the pH and temperature of the aqueous environment nist.gov. For many substances, this process can be a significant degradation pathway in water bodies. N-n-Butylaminoethanol contains an alcohol and a secondary amine functional group. Generally, carbon-nitrogen and carbon-oxygen single bonds in such structures are stable to hydrolysis under typical environmental conditions (pH 5-9, 25°C). Significant hydrolysis would typically require more extreme pH conditions or elevated temperatures, which are not characteristic of most natural aquatic environments. While specific experimental data on the hydrolysis rate constants for N-n-Butylaminoethanol are not available in the reviewed literature, its chemical structure suggests it is likely to be hydrolytically stable.

Photolytic Stability: Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun ucanr.edu. This process can occur through two main mechanisms:

Direct Photolysis: Where the chemical itself absorbs photons, leading to the excitation and subsequent breaking of chemical bonds.

Indirect Photolysis: Where other substances in the environment (photosensitizers) absorb light and produce highly reactive species, such as hydroxyl radicals (•OH), which then react with and degrade the chemical compound mdpi.com.

In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded through reactions with photochemically generated hydroxyl radicals. For alkanolamines, this is considered a significant removal pathway from the air nih.gov. In aquatic environments, indirect photolysis via reaction with hydroxyl radicals or other reactive oxygen species can also be an important degradation process, especially in sunlit surface waters ucanr.edumdpi.com. The specific rate of photolytic degradation for N-n-Butylaminoethanol would depend on its UV absorption spectrum and the rate constant for its reaction with hydroxyl radicals.

| Degradation Pathway | Description | Relevant Environmental Compartment | Expected Significance for N-n-Butylaminoethanol |

|---|---|---|---|

| Hydrolysis | Cleavage of chemical bonds by reaction with water. ucanr.edu | Aqueous environments (freshwater, marine) | Low; the molecule lacks functional groups that are readily hydrolyzable under typical environmental pH and temperature. |

| Direct Photolysis | Degradation caused by direct absorption of solar UV radiation. ucanr.edu | Atmosphere, sunlit surface waters | Dependent on the substance's UV absorption spectrum; specific data not available. |

| Indirect Photolysis | Degradation by reaction with photochemically produced reactive species (e.g., •OH radicals). mdpi.com | Atmosphere, sunlit surface waters | Considered a potentially significant degradation pathway, particularly in the atmosphere. nih.gov |

Methodologies for Assessing the Environmental Mobility and Persistence of N-n-Butylaminoethanol

The assessment of a chemical's environmental risk relies on understanding its persistence (its resistance to degradation) and mobility (its tendency to move through environmental compartments). A variety of standardized methodologies and models are employed for this purpose, often within regulatory frameworks like REACH in Europe eag.comnih.gov.

Persistence Assessment: Persistence is evaluated in a tiered approach, starting with screening tests and progressing to more complex simulation studies if necessary. The goal is to determine the degradation half-life of the substance in relevant environmental compartments like water, soil, and sediment nih.gov.

Screening Tests: These are laboratory tests conducted under stringent conditions to assess a chemical's potential for biodegradation. unit.no

Ready Biodegradability Tests (OECD 301 A-F): These tests use a low concentration of microorganisms and a relatively high concentration of the test substance to determine if it can be rapidly and extensively mineralized oecd.orgunit.no. A positive result (passing the strict criteria) generally allows a substance to be classified as "not persistent" nih.gov.

Inherent Biodegradability Tests (OECD 302 A-C): If a substance fails a ready biodegradability test, it may be subjected to an inherent test, which uses more favorable conditions (e.g., higher microbial density) to assess its ultimate degradation potential locusingredients.comrivm.nl.

Simulation Tests: If a substance is not found to be readily biodegradable, higher-tier simulation tests are required to determine its degradation rate under conditions that are more representative of the real environment. These tests provide the degradation half-lives (DT50 values) used for formal persistence classification.

Aerobic and Anaerobic Transformation in Soil (OECD 307): Measures degradation in different soil types under controlled laboratory conditions oecd.org.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): Evaluates the fate of a substance in a system containing both water and sediment layers oecd.orgnih.gov.

Aerobic Mineralization in Surface Water (OECD 309): Determines the degradation rate in natural surface water samples nih.gov.

Mobility Assessment: A chemical's mobility is governed by its physicochemical properties, which dictate how it partitions between solid, liquid, and gas phases in the environment.

Key Parameters:

Water Solubility: High water solubility, a characteristic of many alkanolamines, suggests a potential for high mobility in aqueous systems.

Octanol-Water Partition Coefficient (Kow): This parameter indicates a chemical's tendency to partition between fatty tissues (lipophilicity) and water. A low Kow value suggests a preference for the aqueous phase and thus higher mobility.

Organic Carbon-Water Partition Coefficient (Koc): This value describes the tendency of a substance to adsorb to the organic matter in soil and sediment. A low Koc value indicates weak adsorption and high mobility in soil and groundwater chemrxiv.org.

Modeling: Environmental fate models, such as multi-media Mackay-type models, use these physicochemical properties along with degradation rates to predict the environmental distribution of a chemical. These models estimate the proportion of a chemical that will end up in different compartments like air, water, soil, and sediment.

Analytical Methods: Accurate assessment requires robust analytical methods to detect and quantify the substance in complex environmental matrices (water, soil, biota). This typically involves sample extraction and cleanup, followed by analysis using techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.

| Assessment Area | Methodology / Parameter | Purpose | Governing Guideline (Example) |

|---|---|---|---|

| Persistence | Ready Biodegradability Screening | Initial screening for rapid and extensive biodegradation potential. | OECD 301 Series |

| Inherent Biodegradability Screening | Assess ultimate biodegradability under favorable conditions. | OECD 302 Series | |

| Simulation Testing (Degradation Half-life) | Determine degradation rates under environmentally realistic conditions for P/vP classification. | OECD 307 (Soil), 308 (Sediment), 309 (Water) | |

| Mobility | Water Solubility | Indicates potential for transport in aqueous systems. | OECD 105 |

| Partition Coefficient (Log Kow / Log Koc) | Predicts partitioning between water and organic phases (biota, soil organic carbon). chemrxiv.org | OECD 107, 117, 121 | |

| Environmental Fate Modeling | Predicts the ultimate distribution of a chemical among environmental compartments. | N/A (Various models exist, e.g., Mackay) |

Theoretical and Computational Investigations of N N Butylaminoethanol

Computational Modeling of N-n-Butylaminoethanol-Based Solvent Systems for Gas Absorption

Computational modeling, including methods like Computational Fluid Dynamics (CFD) and molecular dynamics (MD) simulations, is a powerful tool for designing and optimizing solvent systems for gas absorption, particularly for CO2 capture. However, a thorough review of the scientific literature did not reveal any specific computational modeling studies focused on N-n-butylaminoethanol-based solvent systems for this purpose.

Generally, such computational studies would aim to predict and analyze various aspects of the gas absorption process, including:

Absorption Capacity: Simulating the equilibrium solubility of gases like CO2 in the solvent to determine its maximum loading capacity.

Absorption Rate: Modeling the mass transfer and reaction kinetics to predict how quickly the gas is absorbed.

Transport Properties: Calculating properties like viscosity and diffusivity of the solvent system, which are crucial for designing absorption equipment.

Reaction Mechanisms: Using quantum chemical methods integrated with molecular simulations to elucidate the detailed reaction pathways between N-n-butylaminoethanol and the absorbed gas.

Simulation of Reaction Kinetics and Thermodynamic Properties in N-n-Butylaminoethanol Systems

The simulation of reaction kinetics and thermodynamic properties is essential for understanding the performance of a chemical system. This often involves the use of transition state theory and other computational methods to calculate reaction rate constants, activation energies, and thermodynamic state functions like enthalpy, entropy, and Gibbs free energy.

Despite a comprehensive search, no specific studies simulating the reaction kinetics and thermodynamic properties of N-n-butylaminoethanol systems from a purely computational perspective were found. Such research would provide valuable data for process design and optimization. For instance, simulations could predict:

Reaction Rate Constants: Quantifying the speed of the reactions involved in gas absorption or other chemical processes.

Activation Energies: Determining the energy barriers for these reactions, which is crucial for understanding their temperature dependence.

Thermodynamic Feasibility: Calculating the change in Gibbs free energy to determine if a reaction is spontaneous.

Heat of Reaction: Simulating the enthalpy change during the reaction, which is important for managing the heat generated in an absorption process.

The absence of such computational studies in the published literature indicates a potential area for future research to better understand the chemical behavior of N-n-butylaminoethanol.

Challenges and Future Research Directions in N N Butylaminoethanol Chemistry

Development of Novel and Sustainable Synthetic Routes for N-n-Butylaminoethanol Production

Traditional synthesis methods for amino alcohols often rely on petrochemical feedstocks and can involve harsh reaction conditions. A primary challenge lies in developing greener, more sustainable routes for the production of N-n-Butylaminoethanol.

One promising avenue is the exploration of biocatalytic processes . rsc.orgnih.gov The use of enzymes, such as amine dehydrogenases or transaminases, could enable the synthesis of N-n-Butylaminoethanol from renewable starting materials under mild conditions. nih.gov Directed evolution and protein engineering techniques can be employed to develop highly selective and efficient enzymes for this specific transformation. nih.gov This approach aligns with the principles of green chemistry by reducing reliance on hazardous reagents and minimizing waste generation.

Another area of focus is the utilization of renewable feedstocks . Research into the conversion of biomass-derived platform molecules into N-n-Butylaminoethanol could significantly reduce the carbon footprint of its production. This involves developing catalytic systems capable of selectively converting functional groups present in biorenewable starting materials.

The table below outlines potential sustainable synthetic strategies for N-n-Butylaminoethanol production, comparing them to conventional methods.

| Synthesis Strategy | Precursors | Catalyst/Method | Key Advantages | Research Focus |

| Conventional Synthesis | Butylamine, Ethylene (B1197577) Oxide | Chemical Catalyst | Established process, high yield | Process optimization for energy efficiency |

| Biocatalytic Synthesis | Butyraldehyde, Ethanolamine (B43304) | Engineered Transaminase | Mild reaction conditions, high selectivity, renewable feedstock potential | Enzyme discovery and optimization, pathway engineering |

| Renewable Feedstock Conversion | Bio-derived Butanol, Bio-ethanol | Heterogeneous Catalysts | Reduced carbon footprint, utilization of waste streams | Catalyst development, process integration with biorefineries |

Exploration of Advanced Functional Materials Incorporating N-n-Butylaminoethanol Beyond Current Applications

While N-n-Butylaminoethanol is utilized in coatings and as a corrosion inhibitor, its potential as a building block for advanced functional materials remains largely untapped. pcimag.com Its bifunctional nature, possessing both a secondary amine and a hydroxyl group, makes it a versatile monomer for polymerization.

Future research could focus on incorporating N-n-Butylaminoethanol into smart coatings . researchgate.netspecialchem.com These are materials that respond to external stimuli, such as pH, temperature, or light. The amine and hydroxyl functionalities of N-n-Butylaminoethanol can be leveraged to create polymers with tunable properties, leading to applications in self-healing coatings, controlled-release systems, and anti-fouling surfaces. mdpi.com

Furthermore, the development of novel polymers based on N-n-Butylaminoethanol is a key research direction. This includes the synthesis of polyurethanes, polyesters, and polyamides where N-n-Butylaminoethanol serves as a monomer or a chain extender. The properties of these polymers can be tailored by controlling the polymer architecture and the incorporation of other functional monomers.

The following table details potential advanced functional materials incorporating N-n-Butylaminoethanol.

| Material Type | Potential N-n-Butylaminoethanol Role | Key Functional Properties | Target Applications |

| Smart Coatings | Monomer in stimuli-responsive polymer backbone | pH-responsive, self-healing, anti-corrosion | Protective coatings for aerospace and marine industries |

| Self-Healing Polymers | Crosslinking agent, dynamic bond formation | Reversible bond formation, autonomous repair | Durable coatings, reusable adhesives |

| Functional Polyurethanes | Chain extender, reactive monomer | Enhanced adhesion, tunable mechanical properties | High-performance adhesives, biocompatible materials |

Refinement of Predictive Models for N-n-Butylaminoethanol-Based Process Optimization

To enhance the efficiency and economic viability of N-n-Butylaminoethanol production, the development of sophisticated process models is crucial. These models can be used for simulation, optimization, and control of the manufacturing process.

Kinetic modeling of the synthesis reactions is a fundamental step. This involves determining the reaction rate equations and parameters, which can then be used to design and operate reactors for optimal performance. researchgate.net Furthermore, process simulation using computational fluid dynamics (CFD) can provide detailed insights into reactor hydrodynamics and mass transfer phenomena, enabling the design of more efficient reactor configurations.

The table below summarizes key aspects of predictive modeling for N-n-Butylaminoethanol production.

| Modeling Approach | Key Inputs | Outputs | Application in Optimization |

| Kinetic Modeling | Reactant concentrations, temperature, catalyst loading | Reaction rates, conversion, selectivity | Reactor design, optimization of operating conditions |

| Process Simulation (CFD) | Reactor geometry, fluid properties, reaction kinetics | Flow patterns, temperature and concentration profiles | Reactor scale-up, identification of mixing inefficiencies |

| Machine Learning | Historical process data (inputs and outputs) | Predictive models for yield, purity, and energy consumption | Real-time process control, predictive maintenance |

Expanding Applications of N-n-Butylaminoethanol in Emerging Chemical Technologies

The unique chemical structure of N-n-Butylaminoethanol makes it a candidate for application in several emerging areas of chemical technology.

Flow chemistry or continuous manufacturing presents an opportunity for the safer and more efficient synthesis of N-n-Butylaminoethanol and its derivatives. asymchem.comresearchgate.netcerionnano.com The enhanced heat and mass transfer in continuous reactors can lead to higher yields and purities, as well as improved process safety, particularly for exothermic reactions.

Another exciting prospect is the use of N-n-Butylaminoethanol as a ligand or directing agent in the synthesis of metal-organic frameworks (MOFs) . rsc.orgacs.orgresearchgate.netnih.gov The amine and hydroxyl groups can coordinate with metal centers, influencing the structure and properties of the resulting MOF. This could lead to the development of novel MOFs with applications in gas storage, separation, and catalysis.

The potential for N-n-Butylaminoethanol as a building block in pharmaceutical synthesis is also an area for exploration. ucl.ac.ukmdpi.com Its functional groups can be modified to introduce chirality or other functionalities required for biologically active molecules.

The table below highlights potential applications of N-n-Butylaminoethanol in emerging chemical technologies.

| Emerging Technology | Potential Role of N-n-Butylaminoethanol | Anticipated Benefits | Research and Development Needs |

| Flow Chemistry | Reactant in continuous synthesis | Improved safety, higher yield and purity, easier scale-up | Development of dedicated flow reactors and optimization of reaction conditions |

| Metal-Organic Frameworks (MOFs) | Ligand, structure-directing agent | Creation of novel MOF architectures with tailored properties | Investigation of coordination chemistry with various metal ions, characterization of resulting MOFs |

| Pharmaceutical Synthesis | Chiral auxiliary, starting material for API synthesis | Access to novel molecular scaffolds | Development of synthetic routes to functionalized derivatives, evaluation of biological activity |

Q & A

Basic Questions

Q. What are the recommended analytical techniques for characterizing N-n-Butylaminoethanol purity and structural integrity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy with deuterated solvents (e.g., CDCl₃ or D₂O) to confirm structural integrity via proton and carbon-13 shifts. High-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a mobile-phase additive can assess purity, while gas chromatography-mass spectrometry (GC-MS) verifies volatile impurities. Cross-reference with CAS registry data (e.g., 3913-02-8 for related butyl derivatives) for compound identification .

Q. What safety protocols should be followed when handling N-n-Butylaminoethanol in laboratory settings?

- Methodological Answer : Conduct all procedures in a fume hood with personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Avoid inhalation, skin contact, and ingestion; use secondary containment for spills. Review Safety Data Sheets (SDS) for hazard-specific guidelines, as outlined in protocols for handling hazardous amines .

Q. What are the key steps in synthesizing N-n-Butylaminoethanol from primary amine precursors?

- Methodological Answer : React n-butylamine with ethylene oxide or chloroethanol under controlled alkaline conditions. Purify via fractional distillation or silica-gel column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via NMR and infrared (IR) spectroscopy, referencing synthesis pathways for structurally similar amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when synthesizing N-n-Butylaminoethanol derivatives?

- Methodological Answer : Perform global fitting analysis of NMR titration data to reconcile conflicting peaks, as demonstrated in complexation studies of naphthalimide derivatives. Cross-validate with alternative techniques like X-ray crystallography or high-resolution mass spectrometry (HRMS). Document solvent effects and temperature-dependent shifts to explain anomalies .

Q. What methodologies are effective in optimizing reaction conditions for N-n-Butylaminoethanol-based Schiff base formation?

- Methodological Answer : Systematically vary parameters (temperature, pH, catalyst loading) using design of experiments (DOE). Employ coupling reagents like HATU to enhance imine formation efficiency. Monitor kinetics via real-time HPLC and characterize products using matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .

Q. How can computational modeling be integrated with experimental data to study N-n-Butylaminoethanol's molecular interactions?

- Methodological Answer : Combine molecular dynamics (MD) simulations with NMR-derived binding constants to predict ligand-receptor interactions. Use density functional theory (DFT) to optimize geometries and compare with experimental IR vibrational frequencies. Validate models against crystallographic data from related complexes .

Q. How should researchers address stability issues of N-n-Butylaminoethanol under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies at elevated temperatures (40–60°C) and pH ranges (2–12). Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. Buffer solutions (e.g., phosphate or citrate) can mitigate pH-dependent hydrolysis .

Q. What statistical approaches are recommended for analyzing dose-response relationships in N-n-Butylaminoethanol pharmacological studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA for multi-group comparisons and Bayesian inference to quantify uncertainty. Validate assays with positive controls (e.g., known receptor agonists) and replicate experiments to ensure reproducibility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.